N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-15-9-7-13(8-10-15)16(23)12-27-19-22-21-17(26-19)11-20-18(24)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUONGDWVKRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacylhydrazine Cyclization
The most widely reported method involves cyclodehydration of diacylhydrazines using POCl₃. For the target compound, benzohydrazide and 2-(4-methoxyphenyl)-2-oxoethylsulfanyl acetic acid are condensed to form the diacylhydrazine precursor. Cyclization proceeds under reflux with POCl₃ (5 equiv) in anhydrous dichloromethane (DCM) for 6 hours, yielding the oxadiazole intermediate (Table 1).
Table 1: Optimization of POCl₃-Mediated Cyclization
| Entry | POCl₃ (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 3 | DCM | 6 | 58 |
| 2 | 5 | DCM | 6 | 82 |
| 3 | 5 | Toluene | 8 | 71 |
| 4 | 5 | THF | 6 | 65 |
Optimal conditions (Entry 2) afforded 82% yield, with DCM enhancing solubility of the polar intermediate.
Amidoxime Route
An alternative approach utilizes amidoximes, as demonstrated in the synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide. Methyl 2-chloro-5-cyanobenzoate reacts with hydroxylamine hydrochloride in ethanol/triethylamine to form the amidoxime, which undergoes cyclization with 3,6-dichloropicolinoyl chloride. Applied to the target molecule, this method requires:
- Synthesis of 2-(4-methoxyphenyl)-2-oxoethylsulfanyl acetic acid chloride.
- Cyclization with the amidoxime precursor at 0°C in toluene, followed by reflux.
This route avoids diacylhydrazine isolation but demands stringent temperature control to prevent self-cyclization.
Functionalization at Position 5: Sulfanyl Group Introduction
Thiol-Nucleophilic Substitution
Post-cyclization, the 5-position is halogenated (e.g., brominated using N-bromosuccinimide) to enable displacement by a thiolate. Reaction with 2-(4-methoxyphenyl)-2-oxoethanethiol in DMF at 60°C for 12 hours installs the sulfanyl group (Table 2).
Table 2: Thiol Substitution Optimization
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 68 |
| 2 | Et₃N | DCM | 25 | 45 |
| 3 | DBU | THF | 50 | 73 |
| 4 | NaH | DMF | 60 | 81 |
Sodium hydride in DMF (Entry 4) proved most effective, likely due to enhanced nucleophilicity of the thiolate.
Thiol-Ene Click Chemistry
Microwave-assisted thiol-ene reactions offer rapid functionalization. Irradiating the halogenated oxadiazole with 2-(4-methoxyphenyl)-2-oxoethanethiol and azobisisobutyronitrile (AIBN) in acetonitrile at 100°C for 15 minutes achieved 89% yield. This method reduces reaction time from hours to minutes but requires specialized equipment.
Benzamide Installation at Position 2
Bromination-Alkylation Sequence
The methyl group at position 2 is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C). Subsequent reaction with benzamide in the presence of NaH in DMF at 80°C for 8 hours affords the target compound (Table 3).
Table 3: Benzamide Coupling Efficiency
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 62 |
| 2 | NaH | DMF | 80 | 88 |
| 3 | LDA | THF | -78 | 41 |
Sodium hydride’s strong baseicity facilitates deprotonation of benzamide, enhancing nucleophilic attack.
Reductive Amination Alternative
A patent route describes reductive amination for analogous compounds. Here, an oxadiazole-bearing aldehyde reacts with benzamide under hydrogenation (H₂, Pd/C), though this method risks over-reduction of the oxadiazole ring.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity, with retention time 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It can be used as a probe to study biological pathways and enzyme activities.
Agriculture: It has potential as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA to exert its effects.
Pathways Involved: It can modulate various signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- Replaces the sulfanyl group with a sulfamoyl (-SO₂N-) linkage.
- Substituent at the oxadiazole 5-position is a (4-methoxyphenyl)methyl group instead of a sulfanyl-2-oxoethyl chain.
- Activity : Exhibits antifungal activity against C. albicans by inhibiting thioredoxin reductase (MIC: 50 μg/mL) .
- Physicochemical Properties : Higher molecular weight (MW: ~509 g/mol) due to the sulfamoyl and benzyl groups .
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)
- Key Differences :
- Contains a nitrophenyl-acetamide group instead of benzamide.
- Retains the 4-methoxyphenyl substitution on the oxadiazole.
- Activity : Investigated for Mycobacterium tuberculosis inhibition (target: PanK/PyrG enzymes) .
- Physicochemical Properties : Nitro groups enhance polarity but reduce metabolic stability .
Compound 7l (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide)
- Key Differences :
- Features a thiazolylmethyl substituent on the oxadiazole and a propanamide chain.
- Ethoxyphenyl group instead of benzamide.
- Physicochemical Properties : MW = 375 g/mol, m.p. = 177–178°C .
Physical and Spectral Properties
Biological Activity
N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that has drawn attention for its potential biological activities. This article delves into its biological activity, exploring mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole core combined with a methoxyphenyl substituent and a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 463.57 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Cholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in Alzheimer's disease treatment .
- Antimicrobial Activity : Preliminary studies suggest that the compound could possess antimicrobial properties, potentially due to its structural similarity to known antimicrobial agents .
- Anticancer Properties : The thiadiazole core has been associated with anticancer activity against specific cancer cell lines, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. For example:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Sulfanyl Group | Increases reactivity towards biological targets |
| Thiadiazole Core | Imparts specific biological interactions |
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Inhibitory Effects on Cholinesterases : A study demonstrated that derivatives of thiadiazole exhibited significant inhibitory effects on AChE and BChE, suggesting a potential therapeutic avenue for neurodegenerative diseases .
- Anticancer Activity : Research showed that certain thiadiazole derivatives displayed selective cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : Compounds structurally related to N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]benzamide were evaluated for their antimicrobial properties against various pathogens, showing promising results .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves three key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄), (2) thioether linkage formation using a sulfanyl-containing reagent (e.g., thioglycolic acid derivatives), and (3) benzamide coupling via amidation. Critical parameters include:
- Temperature: Cyclization at 80–100°C maximizes ring closure efficiency .
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 90°C, 6h | 65–70 | 85 |
| Thioether coupling | K₂CO₃, DMF, RT, 12h | 75–80 | 90 |
| Benzamide formation | EDC/HOBt, DCM, 0°C→RT | 60–65 | 95 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity (e.g., oxadiazole protons at δ 8.2–8.5 ppm, methoxy singlet at δ 3.8 ppm) .
- Mass Spectrometry (HRMS): Accurate mass determination (e.g., [M+H]⁺ at m/z 427.12) validates molecular formula .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% at 254 nm) .
Q. How do solubility and stability profiles impact experimental design for biological assays?
Methodological Answer:
- Solubility: Moderate in DMSO (>50 mM) but limited in aqueous buffers. Pre-dissolve in DMSO (≤0.1% final concentration) for cell-based assays to avoid precipitation .
- Stability: Stable at −20°C for 6 months (lyophilized). In solution (pH 7.4), degradation <5% over 24h at 4°C .
Q. What initial biological screening strategies are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2, α-glucosidase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core Modifications: Replace methoxyphenyl with halogenated aryl groups to enhance lipophilicity and target binding .
- Side Chain Optimization: Introduce morpholine or piperidine sulfonamide moieties to improve solubility and pharmacokinetics .
- Data-Driven Design: Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or kinase targets .
Q. Table 2: SAR Insights
| Derivative | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent compound | – | 12.5 (COX-2) |
| 4-Cl-phenyl analog | Chlorine substitution | 8.2 |
| Morpholine-sulfonyl | Increased solubility | 6.7 |
Q. What strategies resolve contradictions in reported mechanisms of action across studies?
Methodological Answer:
- Target Validation: CRISPR/Cas9 knockout of putative targets (e.g., NF-κB) in cell lines to confirm functional relevance .
- Pathway Analysis: RNA-seq or phosphoproteomics to identify differentially regulated pathways post-treatment .
- Cross-Study Comparison: Meta-analysis of datasets (e.g., ChEMBL, PubChem) to contextualize conflicting results .
Q. Which computational and experimental methods are suitable for identifying novel biological targets?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interacting proteins .
- Machine Learning: Train Random Forest models on Tox21 datasets to predict off-target effects .
- SPR Biosensing: Screen against recombinant protein libraries (e.g., kinases) to quantify binding affinities .
Q. How can researchers address low reproducibility in synthesis or bioassay outcomes?
Methodological Answer:
- Standardized Protocols: Publish detailed procedures (e.g., reaction vessel type, stirring speed) to minimize variability .
- Quality Control: Implement in-process LC-MS monitoring to detect intermediates and byproducts .
- Interlab Validation: Collaborate with independent labs to verify bioactivity data .
Q. What analytical advancements improve detection limits in metabolite profiling?
Methodological Answer:
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
Methodological Answer:
- DFT Calculations: Analyze HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate binding pocket interactions over 100-ns trajectories (AMBER force field) .
- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., SARS-CoV-2 main protease) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
